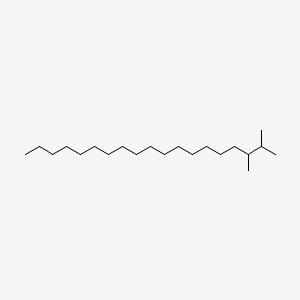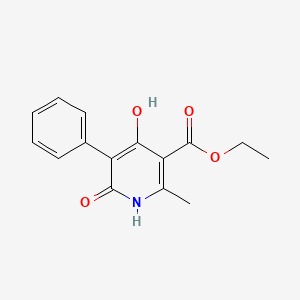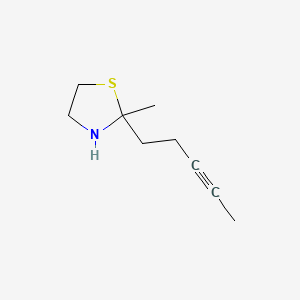
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a quinazoline ring system substituted with chlorophenyl and dichloro groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorophenylacetic acid with appropriate quinazoline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine derivative with antiplatelet activity.
Ticlopidine: Another thienopyridine with similar antiplatelet properties.
Cloxacillin: A chlorinated derivative of oxacillin with antibiotic properties
Uniqueness
3(4H)-Quinazolineacetic acid, 2-(o-chlorophenyl)-6,8-dichloro-4-oxo- is unique due to its specific substitution pattern and the presence of both quinazoline and chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73013-14-6 |
|---|---|
Molecular Formula |
C16H9Cl3N2O3 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-[6,8-dichloro-2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3N2O3/c17-8-5-10-14(12(19)6-8)20-15(9-3-1-2-4-11(9)18)21(16(10)24)7-13(22)23/h1-6H,7H2,(H,22,23) |
InChI Key |
WXIZYQXWFBQODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


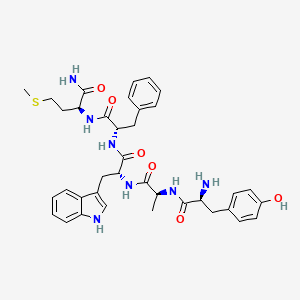
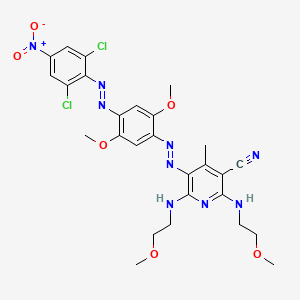
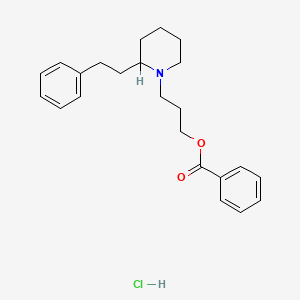
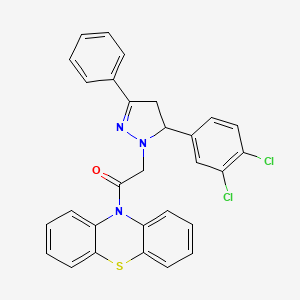
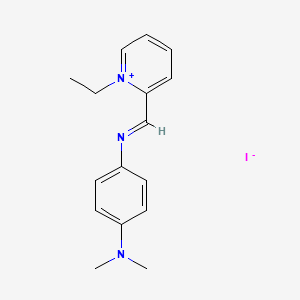
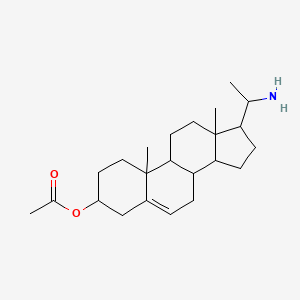
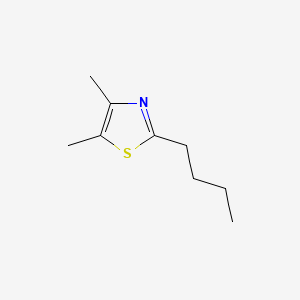
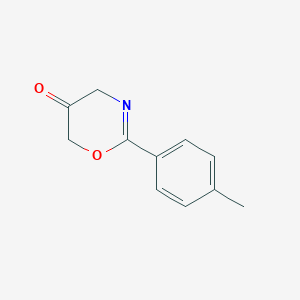
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
